3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
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Overview
Description
3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol It is characterized by the presence of a pyrazine ring substituted with a trifluoroethoxy group and a carboxylic acid group
Preparation Methods
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with trifluoroethanol under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid can be compared with other pyrazine derivatives such as:
2,3-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
2,5-Dimethylpyrazine: Used as a flavoring agent and in the synthesis of pharmaceuticals.
2,3,5-Trimethylpyrazine: Commonly used in the food industry for its nutty aroma.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-4(6(13)14)11-1-2-12-5/h1-2H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVZBSNIQUHNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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